molecular formula C22H25ClN4O4S B11342142 1-[(2-chlorobenzyl)sulfonyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)piperidine-4-carboxamide

Cat. No.: B11342142
M. Wt: 477.0 g/mol
InChI Key: VQXJAUUTYXEACL-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of various functional groups, including a chlorophenyl group, a methanesulfonyl group, a benzodiazole ring, and a piperidine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Chlorophenyl Group: This can be done through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Formation of the Piperidine Carboxamide: This involves the reaction of the intermediate with piperidine and subsequent acylation to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group in the benzodiazole ring can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PIPERIDINE-4-CARBOXAMIDE
  • 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H25ClN4O4S

Molecular Weight

477.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)piperidine-4-carboxamide

InChI

InChI=1S/C22H25ClN4O4S/c1-25-19-8-7-17(13-20(19)26(2)22(25)29)24-21(28)15-9-11-27(12-10-15)32(30,31)14-16-5-3-4-6-18(16)23/h3-8,13,15H,9-12,14H2,1-2H3,(H,24,28)

InChI Key

VQXJAUUTYXEACL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4Cl)N(C1=O)C

Origin of Product

United States

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